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Compound of Interest

Compound Name: Veralipride

Cat. No.: B1683490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of veralipride and beta-alanine for the treatment

of menopausal vasomotor symptoms, primarily hot flashes. The information is compiled from

clinical trial data and mechanistic studies to support research and development in this

therapeutic area.

Mechanism of Action
Veralipride is a substituted benzamide that acts as a dopamine D2 receptor antagonist.[1] In

the hypothalamus, dopamine plays a role in thermoregulation. By blocking D2 receptors,

veralipride is thought to stabilize the thermoregulatory center, thereby reducing the frequency

and severity of hot flashes.[1] This action, however, also leads to increased prolactin secretion,

a common side effect of D2 antagonists.[2][3]

Beta-alanine is a naturally occurring beta-amino acid. Its precise mechanism in alleviating

menopausal symptoms is still under investigation but is believed to be multifactorial.[4]

Evidence suggests it may act by inhibiting the release of histamine, a potent vasodilator, and

by activating glycine receptors, which can modulate vasodilation and pain sensation. It does

not appear to have direct hormonal effects.
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Beta-Alanine's Proposed Mechanisms

Clinical Efficacy
Clinical studies have evaluated the efficacy of both veralipride and beta-alanine in reducing

the frequency and severity of hot flashes. A direct comparative study and several placebo-

controlled trials provide quantitative data on their effectiveness.
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Study
Drug

Regimen

Number of

Patients

Primary

Outcome
Result Significance

Renaud R,

Macler J

(1981)

Veralipride:

100 mg/day

for 20 days

vs. Beta-

alanine:

dosage not

specified, for

20 days

Veralipride:

22, Beta-

alanine: 21

Improvement

in hot flashes

Veralipride:

14/22

patients

showed

improvement.

Beta-alanine:

4/21 patients

showed

improvement.

p < 0.01 in

favor of

veralipride

Placebo-Controlled Clinical Trial Data
Veralipride
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Study
Drug

Regimen

Number of

Patients
Duration

Reduction in

Hot Flash

Frequency/S

everity

Significance

Melis GB, et

al. (1988)
100 mg/day

20 (vs. 20

placebo)
30 days

Significant

reduction in

vasomotor

symptoms

compared to

placebo.

p < 0.05

Cagnacci A,

et al. (2010)
100 mg/day

12 (vs. 12

placebo)
3 months

Complete

suppression

of symptoms.

p < 0.05

David A, et al.

(1988)
Not specified 50 Not specified

Total

elimination of

hot flashes

and

excessive

perspiration

in 63% to

80% of

patients.

Not specified

Beta-alanine
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Study
Drug

Regimen

Number of

Patients
Duration

Reduction in

Hot Flash

Frequency/S

everity

Significance

Roueche et

al.

(unpublished,

cited in

Andreeva E,

2020)

400 mg/day
70 (vs.

placebo)
Not specified

Superior

efficacy to

placebo, with

70% of

patients

judging the

effect as

'good' or 'very

good'.

Not specified

Roueche et

al. (1991,

cited in Ergo-

Log.com,

2023)

400 mg/day
28 (vs.

placebo)
8 weeks

Significantly

greater

reduction in

daily hot

flashes

compared to

placebo.

p=0.02 at

week 3,

p<0.01 at

weeks 4-8

Unnamed

study (cited in

Andreeva E,

2020)

Not specified
100 (50 on

beta-alanine)
2 months

Reduction in

symptom

severity (no

severe

symptoms

reported after

treatment vs.

3 at

baseline).

Not specified

Safety and Tolerability
The side effect profiles of veralipride and beta-alanine are distinct and a critical consideration

in their therapeutic potential.
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Adverse Effect Veralipride Beta-alanine

Common

Breast tenderness,

galactorrhea, gastrointestinal

complaints.

Transient paresthesia (tingling

sensation), typically with high

doses.

Serious

Extrapyramidal disorders

(acute dyskinesia,

Parkinsonism), depression,

anxiety, sleep disorders,

tremors, tardive dyskinesia.

No serious adverse events

commonly reported.

Regulatory Status

Withdrawn in several

European countries due to a

negative risk-benefit balance.

Not approved in the United

States.

Generally regarded as safe

and widely available as a

dietary supplement.

Experimental Protocols
The methodologies of the cited clinical trials share common frameworks for assessing the

efficacy of treatments for menopausal vasomotor symptoms.

General Experimental Workflow for Clinical Trials
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A Generalized Clinical Trial Workflow

Key Methodological Components:

Study Design: Most rigorous studies employ a randomized, double-blind, placebo-controlled

design to minimize bias.

Participant Selection: Inclusion criteria typically involve postmenopausal women

experiencing a minimum frequency of moderate to severe hot flashes. Exclusion criteria
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often include the use of other medications that could affect vasomotor symptoms.

Intervention: Standardized doses of the investigational drug (veralipride or beta-alanine) or

a matching placebo are administered for a predefined period.

Outcome Measures: The primary endpoints are typically the change in frequency and

severity of hot flashes from baseline, often recorded by participants in daily diaries.

Secondary outcomes may include assessments of quality of life, sleep disturbances, and

other menopausal symptoms.

Data Analysis: Statistical methods are used to compare the changes in outcome measures

between the treatment and placebo groups.

Conclusion
Both veralipride and beta-alanine have been investigated for the non-hormonal treatment of

menopausal hot flashes. Clinical data suggests that veralipride may offer greater efficacy in

reducing symptoms. However, its use is associated with a significant risk of serious adverse

effects, including extrapyramidal symptoms, which has led to its withdrawal from several

markets.

Beta-alanine appears to have a more favorable safety profile, with the most common side effect

being transient paresthesia. While the evidence for its efficacy from placebo-controlled trials is

present, the direct comparative data suggests it may be less potent than veralipride.

For drug development professionals, the limitations of veralipride highlight the need for non-

hormonal treatments with improved safety profiles. Beta-alanine represents a safer alternative,

though further research to optimize its efficacy and fully elucidate its mechanism of action

would be beneficial. The development of novel therapeutics should aim to match or exceed the

efficacy of agents like veralipride while maintaining a safety profile comparable to or better

than that of beta-alanine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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